molecular formula C13H14N2O2 B3237165 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1381947-12-1

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3237165
CAS No.: 1381947-12-1
M. Wt: 230.26 g/mol
InChI Key: UNSWOYFJDVYMHZ-UHFFFAOYSA-N
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Description

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 1-isopropyl-1H-indole-3-carboxaldehyde with an appropriate amine, followed by oxidation to form the oxoacetamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole ring .

Scientific Research Applications

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its isopropyl group and oxoacetamide moiety differentiate it from other indole derivatives, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-oxo-2-(1-propan-2-ylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(2)15-7-10(12(16)13(14)17)9-5-3-4-6-11(9)15/h3-8H,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSWOYFJDVYMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 2
2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide
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2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide
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2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide
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2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 6
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2-(1-isopropyl-1H-indol-3-yl)-2-oxoacetamide

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